molecular formula C19H18BrP B156084 (2H3)Methyltriphenylphosphonium bromide CAS No. 1787-44-6

(2H3)Methyltriphenylphosphonium bromide

Cat. No. B156084
CAS RN: 1787-44-6
M. Wt: 360.2 g/mol
InChI Key: LSEFCHWGJNHZNT-NIIDSAIPSA-M
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Description

Methyltriphenylphosphonium bromide is a phosphonium salt that has been utilized in various chemical reactions and processes. It is a compound that can be involved in the synthesis of other complex molecules and has been studied for its potential in green chemistry applications, as well as in the selective recognition of bioactive compounds in complex samples .

Synthesis Analysis

The synthesis of methyltriphenylphosphonium bromide derivatives can be achieved through the quaternarization of triphenylphosphine with different reagents. For instance, methyltriphenylphosphonium methylcarbonate is obtained by reacting triphenylphosphine with dimethylcarbonate . Similarly, bromotriphenylphosphonium tribromide is prepared by the reaction of triphenylphosphine with bromine . These methods provide a straightforward approach to synthesizing phosphonium salts, which are valuable intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of methyltriphenylphosphonium bromide and its derivatives has been elucidated using various techniques such as X-ray diffraction (XRD). For example, the structure of bromotriphenylphosphonium tribromide shows discrete monomeric ions with a slightly irregular tetrahedral geometry around the phosphorus atom . Similarly, the crystal structure of bromodifluoromethyl-triphenylphosphonium bromide has been determined, revealing the presence of cations and anions in the lattice with specific interatomic distances .

Chemical Reactions Analysis

Methyltriphenylphosphonium bromide is involved in several chemical reactions. It acts as a latent ylide in Wittig vinylation reactions, promoting the formation of alkenes from aldehydes and ketones without the need for additional bases or halides . It also serves as a precursor for the CF2H radical in photoredox-catalyzed bromodifluoromethylation of alkenes . Furthermore, it has been used as a functional monomer and dummy template in the synthesis of molecularly imprinted polymers for the selective recognition of rutin and quercetin .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyltriphenylphosphonium bromide derivatives are characterized by their stability, solubility, and reactivity. These compounds exhibit good solubility in organic solvents and can be used as brominating agents due to their ability to form stable bromide ions . The thermal and physicochemical stability of these salts make them advantageous for use in various chemical processes, including bromination reactions .

Scientific Research Applications

Molecular Probe in Pharmaceutical Analysis

(2H3)Methyltriphenylphosphonium bromide is used as a molecular probe in the determination of bismuth in pharmaceutical products. This process utilizes the resonance light scattering (RLS) technique, where the compound forms an ion-association complex with bismuth, enhancing RLS intensity and spectral characteristics. This method has demonstrated high selectivity and accuracy in pharmaceutical analysis (Cui, Wang, & Cui, 2007).

Chemical Synthesis and Catalysis

The compound plays a role in various chemical synthesis processes. For example, it acts as an efficient dethioketalization reagent with high selectivity for specific compounds without causing secondary bromination reactions (Cristau, Bazbouz, Morand, & Torreilles, 1986). Additionally, it is used in the synthesis of novel compounds like rhodium complexes, demonstrating its utility in creating complex ionic structures (Sharutin, Sharutina, Senchurin, & Somov, 2014).

Extraction and Purification Techniques

The compound is employed in green chemistry applications. For instance, it forms part of a ternary deep eutectic solvent used for selective recognition and purification of rutin and quercetin from Herba Artemisiae Scopariae (Ma, Tang, & Row, 2017). This application demonstrates its potential in enhancing extraction processes in herbal and pharmaceutical preparations.

Novel Reagents in Organic Chemistry

(2H3)Methyltriphenylphosphonium bromide is integral in creating novel reagents like methyltriphenylphosphonium methylcarbonate, which is used for Wittig vinylation of aldehydes and ketones (Cattelan, Noè, Selva, Demitri, & Perosa, 2015). This highlights its role in facilitating organic synthesis with high efficiency and green chemistry metrics.

Safety And Hazards

Methyltriphenylphosphonium bromide is considered hazardous. It is toxic if swallowed and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Methyltriphenylphosphonium bromide is a key reagent in many chemical reactions and its use in the synthesis of new compounds is an active area of research . Its role in the synthesis of phosphonium hexatungstate complexes suggests potential applications in materials science .

properties

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEFCHWGJNHZNT-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170527
Record name (2H3)Methyltriphenylphosphonium bromide
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Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H3)Methyltriphenylphosphonium bromide

CAS RN

1787-44-6
Record name Phosphonium, methyl-d3-triphenyl-, bromide (1:1)
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Record name (2H3)Methyltriphenylphosphonium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Methyltriphenylphosphonium bromide
Source EPA DSSTox
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Record name [2H3]methyltriphenylphosphonium bromide
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